2,5-Thiophenedithiol 2,5-Thiophenedithiol
Brand Name: Vulcanchem
CAS No.: 22511-31-5
VCID: VC19686165
InChI: InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H
SMILES:
Molecular Formula: C4H4S3
Molecular Weight: 148.3 g/mol

2,5-Thiophenedithiol

CAS No.: 22511-31-5

Cat. No.: VC19686165

Molecular Formula: C4H4S3

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Thiophenedithiol - 22511-31-5

Specification

CAS No. 22511-31-5
Molecular Formula C4H4S3
Molecular Weight 148.3 g/mol
IUPAC Name thiophene-2,5-dithiol
Standard InChI InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H
Standard InChI Key BNLZBNHLPPSPQN-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)S)S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiophene-2-thiol features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted with a thiol group at the 2-position. The SMILES notation C1=CSC(=C1)S\text{C1=CSC(=C1)S} captures its planar structure, where the sulfur atoms contribute to the aromatic sextet via lone-pair delocalization . The compound’s dimer, formed via oxidative coupling of two thiol groups into a disulfide bond (-S-S-\text{-S-S-}), is thermodynamically favored, constituting 97% of commercial preparations as noted in Thermo Scientific’s product specifications .

Table 1: Key Chemical Identifiers of Thiophene-2-thiol

PropertyValueSource
CAS Number7774-74-5
Molecular FormulaC4H4S2\text{C}_4\text{H}_4\text{S}_2
Molecular Weight116.196 g/mol
Density1.247 g/cm³
Boiling Point62–65°C (12 mmHg)
Melting Point–50.3°C
SolubilityOrganic solvents
Air/Light SensitivityHighly sensitive

Tautomerism and Dimerization

Thiophene-2-thiol exhibits tautomerism, interconverting between thiol (-SH\text{-SH}) and thione (C=S\text{C=S}) forms. DFT calculations reveal a tautomerization energy barrier of 230.0 kJ/mol, rendering the process kinetically restricted at ambient conditions . The dimerization reaction, though thermodynamically favorable (ΔG<0\Delta G < 0), faces a kinetic barrier of 95.0 kJ/mol, leading to slow conversion rates . Sulfur K-edge XAS studies estimate that 16% of monomeric sulfur exists as thione in solution, with dimerization reducing this proportion due to disulfide bond formation .

Synthesis and Production

Industrial Synthesis

Commercial production of thiophene-2-thiol, as described by Thermo Scientific, involves proprietary methods yielding a product containing 97% monomer and 3% dimer . While synthetic details are scarce in open literature, analogous routes for sulfur heterocycles suggest potential pathways:

  • Condensation Reactions: Similar to 2,5-dihydrothiophene synthesis, which uses 1,4-dichlorobut-2-ene and sodium sulfide in dimethyl sulfoxide (DMSO) .

  • Catalytic Cyclization: Molybdenum- or tungsten-catalyzed transformations of diallyl sulfide, though this method primarily yields dihydrothiophenes .

Laboratory-Scale Preparation

Small-scale synthesis may involve:

  • Thiolation of Thiophene: Direct sulfhydrylation of thiophene using H2S\text{H}_2\text{S} under catalytic conditions.

  • Disulfide Reduction: Cleavage of the dimer ((C4H3S)2S2\text{(C}_4\text{H}_3\text{S)}_2\text{S}_2) via reducing agents like lithium aluminum hydride (LiAlH4_4) .

Physical and Chemical Properties

Thermodynamic Stability

The dimer’s stability is evident from its dominance in stored samples, with computational studies confirming a 25 kJ/mol stabilization energy relative to the monomer . Enthalpy of formation data for related compounds (e.g., 2,5-dihydrothiophene: ΔfHgas=87.3±1.2kJ/mol\Delta_f H^\circ_{\text{gas}} = 87.3 \pm 1.2 \, \text{kJ/mol}) provide indirect insights into sulfur heterocycle energetics .

Spectroscopic Features

  • Sulfur K-edge XAS: Distinct 1s → π(C=S)\pi^*(\text{C=S}) transitions at 2471 eV confirm thione tautomer presence .

  • NMR Spectroscopy: Protons adjacent to sulfur exhibit deshielding (δ=7.27.5ppm\delta = 7.2–7.5 \, \text{ppm}), while thiol protons resonate near δ=3.5ppm\delta = 3.5 \, \text{ppm} .

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: Treatment with 30% H2O2\text{H}_2\text{O}_2 yields sulfoxides (e.g., 2,5-dihydrothiophene sulfoxide) and, under vigorous conditions, sulfones .

  • Hydrogenation: Catalytic hydrogenation over Pd/C produces tetrahydrothiophene, a saturated analog .

Polymerization and Material Science

Thiophene-2-thiol’s conjugated system enables its use in conductive polymers. Electropolymerization forms polythiophene derivatives with applications in organic electronics .

Table 2: Reactivity Profile

Reaction TypeConditionsProductReference
OxidationH2O2\text{H}_2\text{O}_2, 0°CSulfoxide
HydrogenationH2\text{H}_2, Pd/CTetrahydrothiophene
DimerizationAmbient storageDisulfide-linked dimer

Recent Research Advances

Spectroscopic Insights

Cotelesage et al. (2016) combined XAS and DFT to resolve the thiol-thione equilibrium, demonstrating that dimerization suppresses tautomer populations . This has implications for catalytic systems where monomeric thiols act as ligands.

Computational Modeling

Transition-state calculations for tautomerization (Δ=230.0kJ/mol\Delta^\ddagger = 230.0 \, \text{kJ/mol}) and dimerization (Δ=95.0kJ/mol\Delta^\ddagger = 95.0 \, \text{kJ/mol}) highlight the kinetic challenges in manipulating monomer-dimer ratios .

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